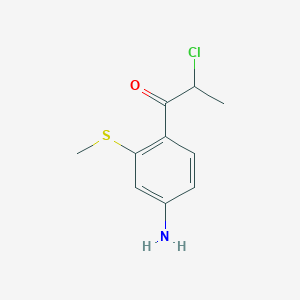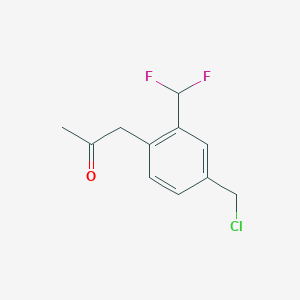
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloromethyl group to the phenyl ring through a halogenation reaction.
Fluorination: Introduction of the difluoromethyl group using fluorinating agents.
Ketone Formation: Formation of the propan-2-one moiety through a series of reactions involving oxidation and rearrangement.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups may play a role in binding to enzymes or receptors, leading to modulation of biological activity. The propan-2-one moiety may also contribute to the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds, such as:
1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(4-(Difluoromethyl)phenyl)propan-2-one:
1-(4-(Chloromethyl)-2-(fluoromethyl)phenyl)propan-2-one: Contains a fluoromethyl group instead of a difluoromethyl group, leading to variations in chemical behavior.
Eigenschaften
Molekularformel |
C11H11ClF2O |
|---|---|
Molekulargewicht |
232.65 g/mol |
IUPAC-Name |
1-[4-(chloromethyl)-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)4-9-3-2-8(6-12)5-10(9)11(13)14/h2-3,5,11H,4,6H2,1H3 |
InChI-Schlüssel |
IPJCBPWKCUGJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


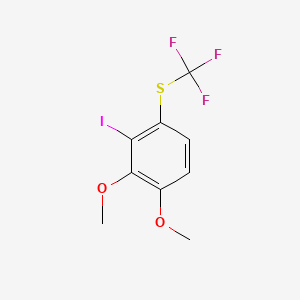
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
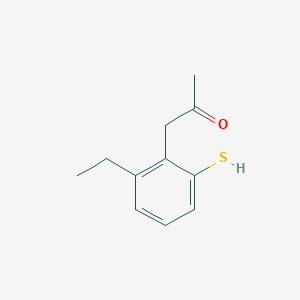


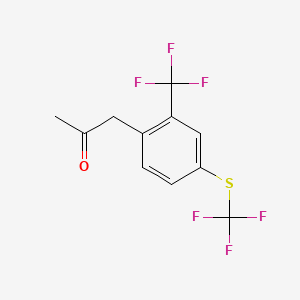

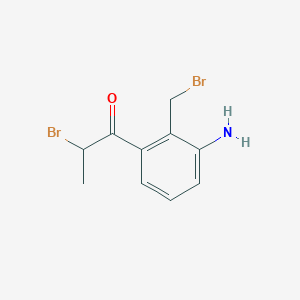
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
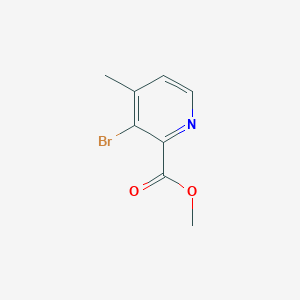
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
